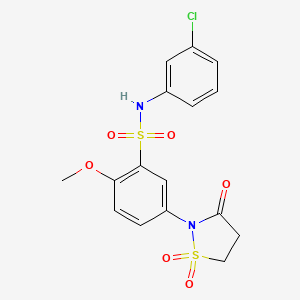
N-(3-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O6S2 and its molecular weight is 430.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The compound is characterized by the following structural features:
- Chlorophenyl group : Contributes to its lipophilicity and potential interaction with biological membranes.
- Isothiazolidinone moiety : Known for its biological activity, particularly in antimicrobial and antitumor applications.
- Methoxybenzenesulfonamide : Enhances solubility and may influence pharmacokinetics.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN3O4S |
| Molecular Weight | 325.76 g/mol |
| CAS Number | [Not available] |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the isothiazolidinone structure in this compound suggests potential effectiveness against various bacterial strains.
- Mechanism of Action : The compound may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Efficacy : Preliminary studies have shown activity against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).
Antiviral Activity
Recent investigations into similar compounds have revealed antiviral properties, particularly against hepatitis B virus (HBV) and other viral pathogens. The mechanism often involves modulation of host cell factors that inhibit viral replication.
Case Study: Antiviral Efficacy
A study on related compounds demonstrated that derivatives with similar structural motifs could enhance intracellular levels of APOBEC3G, an antiviral protein that restricts viral replication. This suggests a potential pathway for this compound to exert antiviral effects.
Antitumor Activity
The compound's structural features may also confer antitumor properties. Compounds containing isothiazolidinone rings have been reported to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
Research Findings
A study investigating related isothiazolidinone compounds showed promising results in vitro against several cancer cell lines, indicating that this compound could be further explored for anticancer applications.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Likely influenced by the methoxy group enhancing solubility.
- Distribution : The chlorophenyl group may facilitate better tissue penetration.
- Metabolism : Potential metabolic pathways include oxidation and conjugation.
Toxicity Studies
Preliminary toxicity assessments are necessary to ensure safety profiles before clinical application. Studies on related sulfonamides suggest a need for careful evaluation of liver enzyme induction and potential cytotoxic effects.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6S2/c1-25-14-6-5-13(19-16(20)7-8-26(19,21)22)10-15(14)27(23,24)18-12-4-2-3-11(17)9-12/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWEYUQUYVMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














